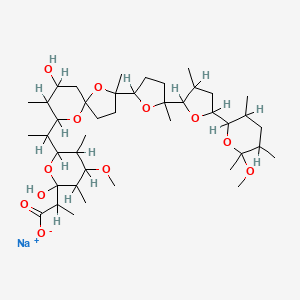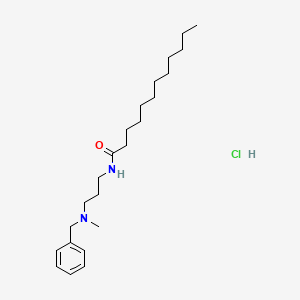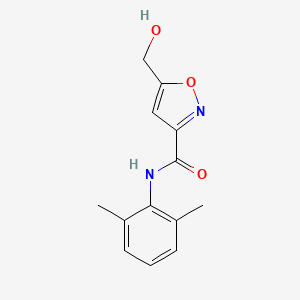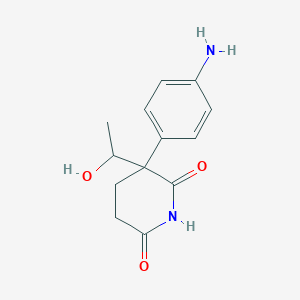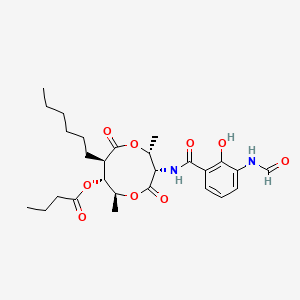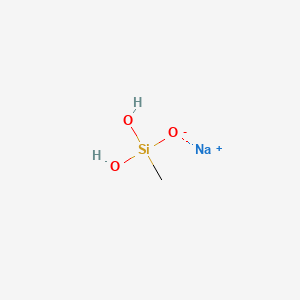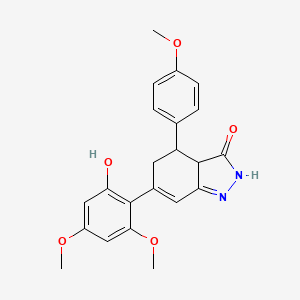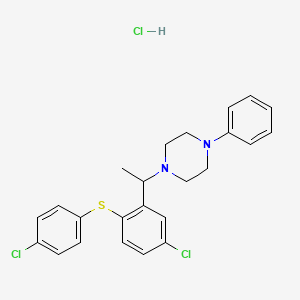
1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with phenyl and chlorophenyl groups, making it an interesting subject for chemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride typically involves multiple steps. One common method includes the reaction of 5-chloro-2-((4-chlorophenyl)thio)benzaldehyde with phenylpiperazine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-methylpiperazine
- 1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-ethylpiperazine
Uniqueness
1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride is unique due to its specific substitution pattern and the presence of both phenyl and chlorophenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
112446-58-9 |
|---|---|
Fórmula molecular |
C24H25Cl3N2S |
Peso molecular |
479.9 g/mol |
Nombre IUPAC |
1-[1-[5-chloro-2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-phenylpiperazine;hydrochloride |
InChI |
InChI=1S/C24H24Cl2N2S.ClH/c1-18(27-13-15-28(16-14-27)21-5-3-2-4-6-21)23-17-20(26)9-12-24(23)29-22-10-7-19(25)8-11-22;/h2-12,17-18H,13-16H2,1H3;1H |
Clave InChI |
LOXCJGRUDVFVGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)Cl)SC2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


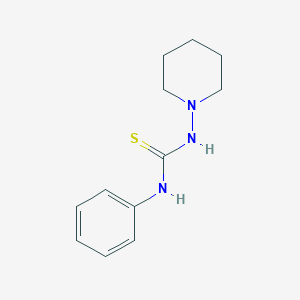
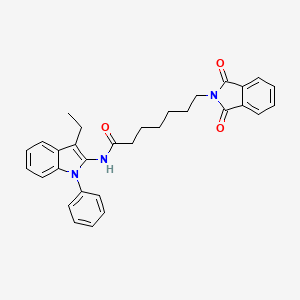

![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)

